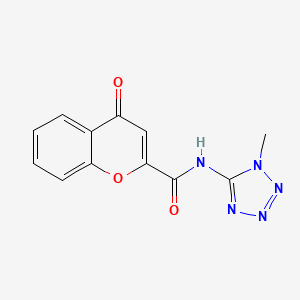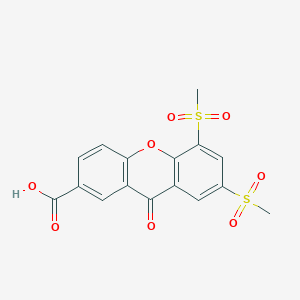![molecular formula C11H10Br2 B14653746 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene CAS No. 40467-32-1](/img/structure/B14653746.png)
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a chemical compound with the molecular formula C11H10Br2 It is known for its unique structure, which includes a three-membered cyclopropane ring fused to a naphthalene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves the bromination of a suitable precursor. One common method is the bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Oxidation: Formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Steric Effects: The bulky cyclopropane ring can influence the binding and activity of the compound with its targets.
Comparación Con Compuestos Similares
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene can be compared with other similar compounds such as:
1,1-Dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: Similar structure but with chlorine atoms instead of bromine.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Contains additional methyl groups and a different ring structure.
1,1-Dibromo-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one: A more complex structure with additional rings and functional groups.
Propiedades
Número CAS |
40467-32-1 |
|---|---|
Fórmula molecular |
C11H10Br2 |
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
1,1-dibromo-1a,2,7,7a-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H10Br2/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)11/h1-4,9-10H,5-6H2 |
Clave InChI |
RLURYWWTMGBNGD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2(Br)Br)CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
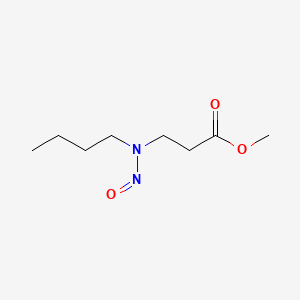
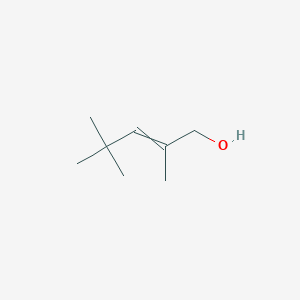
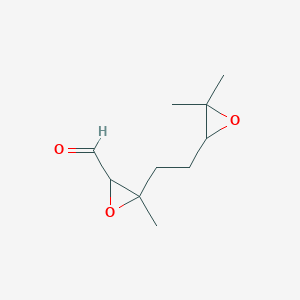
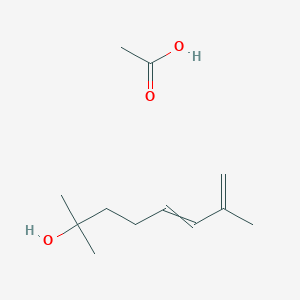
![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
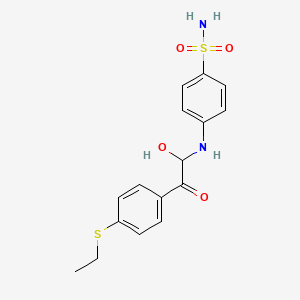

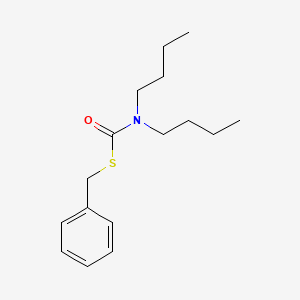
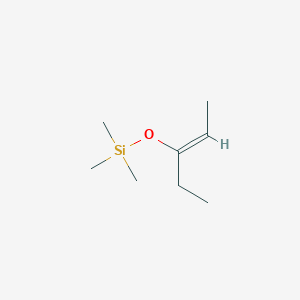

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
